Erlotinib D6 HCl Erlotinib D6 HCl Erlotinib-d6 (hydrochloride) contains six deuterium atoms located on the methoxy group. It is intended for use as an internal standard for the quantification of erlotinib by GC- or LC-MS. Erlotinib is a tyrosine kinase inhibitor that acts on the epidermal growth factor receptor (EGFR), inhibiting EGFR-associated kinase activity (IC50 = 2.5 µM). This inhibits tumor growth in human head and neck carcinoma (HN5) tumor xenografts in mice with an ED50 value of 9 mg/kg. Erlotinib also suppresses cyclin-dependent kinase 2 (Cdk2) activity in breast cancer cells (IC50 = 4.6 µM) and JAK2 mutant JAK2V617F (IC50 = 5 µM), which is associated with polycythemia vera, idiopathic myelofibrosis, and essential thrombocythemia. Formulations containing erlotinib are used to treat certain forms of cancer, including non-small cell lung cancer.
Source: Synthetic
Isotope labelled Erlotinib. Erlotinib is a tyrosine kinase inhibitor which acts on the epidermal growth factor receptor (EGFR), inhibiting EGFR-associated kinase activity.
Brand Name: Vulcanchem
CAS No.: 1189953-78-3
VCID: VC0196403
InChI: InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3;
SMILES: COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl
Molecular Formula: C22H17N3O4D6.HCl
Molecular Weight: 435.90

Erlotinib D6 HCl

CAS No.: 1189953-78-3

VCID: VC0196403

Molecular Formula: C22H17N3O4D6.HCl

Molecular Weight: 435.90

Purity: 98% HPLC

* For research use only. Not for human or veterinary use.

Erlotinib D6 HCl - 1189953-78-3

Description Erlotinib-d6 (hydrochloride) contains six deuterium atoms located on the methoxy group. It is intended for use as an internal standard for the quantification of erlotinib by GC- or LC-MS. Erlotinib is a tyrosine kinase inhibitor that acts on the epidermal growth factor receptor (EGFR), inhibiting EGFR-associated kinase activity (IC50 = 2.5 µM). This inhibits tumor growth in human head and neck carcinoma (HN5) tumor xenografts in mice with an ED50 value of 9 mg/kg. Erlotinib also suppresses cyclin-dependent kinase 2 (Cdk2) activity in breast cancer cells (IC50 = 4.6 µM) and JAK2 mutant JAK2V617F (IC50 = 5 µM), which is associated with polycythemia vera, idiopathic myelofibrosis, and essential thrombocythemia. Formulations containing erlotinib are used to treat certain forms of cancer, including non-small cell lung cancer.
Source: Synthetic
Isotope labelled Erlotinib. Erlotinib is a tyrosine kinase inhibitor which acts on the epidermal growth factor receptor (EGFR), inhibiting EGFR-associated kinase activity.
CAS No. 1189953-78-3
Product Name Erlotinib D6 HCl
Molecular Formula C22H17N3O4D6.HCl
Molecular Weight 435.90
IUPAC Name N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride
Standard InChI InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3;
SMILES COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl
Appearance Off-White Solid
Melting Point 207-210 °C
Purity 98% HPLC
Quantity Milligrams-Grams
Related CAS 183319-69-9 (unlabelled)
Synonyms N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy-d3)-4-quinazolinamine Hydrochloride
Tag Erlotinib
PubChem Compound 46781490
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator